4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
Overview
Description
The compound “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline” is a synthetic compound with a complex structure . It is also known as N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine . Its molecular weight is 480.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H24N8O2/c1-16-10-17 (5-7-22 (16)36-19-8-9-34-23 (12-19)28-15-30-34)31-24-20-11-18 (4-6-21 (20)27-14-29-24)32-25-33-26 (2,3)13-35-25/h4-12,14-15H,13H2,1-3H3, (H,32,33) (H,27,29,31) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Tucatinib
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a key intermediate in the synthesis of tucatinib, a drug used for treating breast cancer. A new synthetic route involving this compound has been developed, highlighting its significance in drug synthesis and pharmaceutical applications (Yin et al., 2019).
Novel Strategy for 1,2,4-Triazolo[1,5-a]pyridines Synthesis
This compound is crucial in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which are achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This represents a significant advancement in metal-free synthesis techniques (Zheng et al., 2014).
Antimicrobial Activity
Compounds derived from 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline have shown significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Suresh et al., 2016).
Development of Polynuclear Compounds
It's also used in the synthesis of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which have been analyzed for their antimicrobial activities (El‐Kazak & Ibrahim, 2013).
Crystal Structure and Pharmaceutical Applications
The diverse crystal structures formed by derivatives of this compound, like 1,2,4-triazolo[1,5-a]pyridines, have been extensively studied. Understanding these structures is essential for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSLMUVJUMZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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